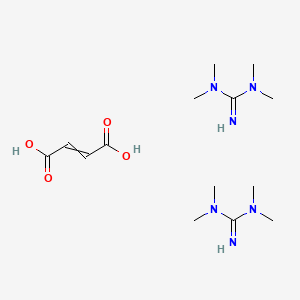![molecular formula C45H78O4 B14187221 Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate CAS No. 926652-62-2](/img/structure/B14187221.png)
Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate is an organic compound with the molecular formula C43H74O4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with octadec-9-en-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with octadec-9-en-1-ol. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the octadec-9-en-1-yloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the substituent introduced during the reaction.
Scientific Research Applications
Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into biological membranes, potentially altering membrane fluidity and function. This can lead to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-bis[(octadec-9-en-1-yl)oxy]benzoic acid
- Ethyl 3,4-dihydroxybenzoate
- Octadec-9-en-1-yl benzoate
Uniqueness
Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate is unique due to its dual long-chain alkyl groups, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
926652-62-2 |
|---|---|
Molecular Formula |
C45H78O4 |
Molecular Weight |
683.1 g/mol |
IUPAC Name |
ethyl 3,4-bis(octadec-9-enoxy)benzoate |
InChI |
InChI=1S/C45H78O4/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-48-43-38-37-42(45(46)47-6-3)41-44(43)49-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,37-38,41H,4-18,23-36,39-40H2,1-3H3 |
InChI Key |
RAERSYHPSRJMPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC1=C(C=C(C=C1)C(=O)OCC)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)


![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)

![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)
![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)



![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)

